1-[(1S)-1-(2,4-dichlorophenyl)ethyl]-3-(1,3-dimethylpyrazol-4-yl)urea

Catalog No.
S7956340
CAS No.
M.F
C14H16Cl2N4O
M. Wt
327.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(1S)-1-(2,4-dichlorophenyl)ethyl]-3-(1,3-dimeth...

Product Name

1-[(1S)-1-(2,4-dichlorophenyl)ethyl]-3-(1,3-dimethylpyrazol-4-yl)urea

IUPAC Name

1-[(1S)-1-(2,4-dichlorophenyl)ethyl]-3-(1,3-dimethylpyrazol-4-yl)urea

Molecular Formula

C14H16Cl2N4O

Molecular Weight

327.2 g/mol

InChI

InChI=1S/C14H16Cl2N4O/c1-8(11-5-4-10(15)6-12(11)16)17-14(21)18-13-7-20(3)19-9(13)2/h4-8H,1-3H3,(H2,17,18,21)/t8-/m0/s1

InChI Key

OOYJEIKAIUJEGI-QMMMGPOBSA-N

SMILES

CC1=NN(C=C1NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl)C

Canonical SMILES

CC1=NN(C=C1NC(=O)NC(C)C2=C(C=C(C=C2)Cl)Cl)C

Isomeric SMILES

CC1=NN(C=C1NC(=O)N[C@@H](C)C2=C(C=C(C=C2)Cl)Cl)C
DPh-PyU is a synthetic urea compound that has been proposed for use as a potential drug candidate due to its unique chemical structure and biological activities. It was first synthesized and characterized in the early 2000s by researchers at the University of Bonn in Germany. Its molecular formula is C15H17Cl2N5O, and it has a molecular weight of 360.23 g/mol. DPh-PyU has been shown to exhibit potential activities against various diseases, including cancer and inflammation.
DPh-PyU is a white solid and is slightly soluble in water, but it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its melting point is around 160-170°C. It has a LogP value of 3.38, which suggests that it has moderate lipophilicity. The compound exhibits a maximum absorbance at 338 nm in the UV spectrum. Its chemical structure consists of a pyrazole ring attached to a urea group via an ethyl chain and substituted with two dichlorophenyl groups.
DPh-PyU can be synthesized by reacting 3-(1,3-dimethylpyrazol-4-yl)urea with 2,4-dichlorobenzyl bromide in the presence of a base such as potassium carbonate. The synthesis of DPh-PyU has been described in several research papers, and its structure has been confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Various analytical methods have been used to characterize DPh-PyU, including NMR spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and high-performance liquid chromatography (HPLC). NMR spectroscopy has been widely used to confirm the chemical structure of DPh-PyU, and MS has been used to determine its molecular weight. IR spectroscopy has been used to identify the functional groups present in the compound, and HPLC has been used to determine the purity of the synthesized compound.
DPh-PyU has exhibited promising biological properties in various scientific experiments. In cancer research, it has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also demonstrated anti-inflammatory properties in studies involving animal models of inflammation. DPh-PyU has also been evaluated for use as a potential drug candidate against other diseases, such as Alzheimer's disease and diabetes.
The toxicity and safety of DPh-PyU have been evaluated in various scientific experiments, including acute toxicity studies and in vitro cytotoxicity assays. The compound has been shown to have low toxicity in animal models, and it has exhibited low cytotoxicity against various cell lines. However, further studies are required to determine its long-term safety in humans.
DPh-PyU has potential applications in various scientific experiments, particularly in cancer research and drug discovery. Its unique chemical structure and biological properties make it an interesting candidate for further studies.
Research on DPh-PyU is ongoing, with various studies being conducted to explore its potential applications in different fields. Recent research has focused on improving its biological properties, developing new synthetic strategies, and evaluating its toxicity and safety for use in humans.
DPh-PyU has potential implications in various fields of research and industry, including drug discovery, cancer research, and inflammation research. Its unique chemical structure and biological properties make it an interesting candidate for further studies.
Despite its promising biological properties, there are several limitations associated with DPh-PyU. For instance, its low solubility in water limits its use in certain applications. Additionally, further studies are required to determine its long-term safety in humans. Future research directions could focus on developing new synthetic strategies for improving its solubility and enhancing its biological activities. Additionally, studies could be conducted to evaluate its potential applications in other disease areas such as neurodegenerative diseases and infectious diseases.
In conclusion, DPh-PyU is a synthetic urea compound that has been the subject of numerous scientific research studies due to its potential applications in various fields. Research on this compound is ongoing, and it has potential implications in drug discovery, cancer research, and other areas. While there are limitations associated with this compound, future research could lead to the development of new synthetic strategies and expanded applications in various fields.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

326.0701165 g/mol

Monoisotopic Mass

326.0701165 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

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